molecular formula C14H15BrN2O5 B1447291 Ethyl 6-bromo-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate CAS No. 1804976-79-1

Ethyl 6-bromo-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B1447291
CAS No.: 1804976-79-1
M. Wt: 371.18 g/mol
InChI Key: WCHXDSBLQCZGKV-UHFFFAOYSA-N
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Description

Structure and Properties
Ethyl 6-bromo-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate (CAS: 1804976-79-1) is an imidazo[1,2-a]pyridine derivative with the molecular formula C₁₄H₁₅BrN₂O₅ and a molecular weight of 371.18 g/mol . The compound features:

  • A bromine substituent at position 4.
  • A 2-ethoxy-2-oxoethoxy group at position 6.
  • An ethyl ester at position 2.

This substitution pattern distinguishes it from other imidazo[1,2-a]pyridine derivatives, influencing its physicochemical properties and reactivity.

Imidazo[1,2-a]pyridines are recognized intermediates in drug discovery, particularly for antitrypanosomal agents, kinase inhibitors (e.g., PI3Kɑ), and antimicrobial compounds .

Properties

IUPAC Name

ethyl 6-bromo-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O5/c1-3-20-12(18)8-22-11-5-9(15)7-17-10(6-16-13(11)17)14(19)21-4-2/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHXDSBLQCZGKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=CN2C1=NC=C2C(=O)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Bromoimidazo[1,2-a]pyridine Core

The foundational step for preparing the target compound involves synthesizing 6-bromoimidazo[1,2-a]pyridine, which serves as the core structure. A patented method provides a reliable and industrially scalable approach:

  • Starting Materials: 2-amino-5-bromopyridine and 40% aqueous monochloroacetaldehyde.
  • Reaction Conditions: The reaction is carried out in a solvent such as ethanol or methanol, in the presence of an alkali base (sodium bicarbonate, sodium carbonate, sodium hydroxide, or triethylamine).
  • Temperature and Time: Reaction temperature ranges from 25°C to 55°C, with reaction times between 2 to 24 hours.
  • Procedure: The 2-amino-5-bromopyridine is reacted with monochloroacetaldehyde under alkaline conditions, followed by concentration, extraction with ethyl acetate, washing, drying over anhydrous sodium sulfate, and rotary evaporation.
  • Purification: The crude product is recrystallized from an ethyl acetate/normal hexane mixture (1:1 volume ratio) to yield high-purity 6-bromoimidazo[1,2-a]pyridine.

Yields and Characterization:

Alkali Base Used Reaction Time (h) Temperature (°C) Yield (%) Melting Point (°C) Notes
Sodium bicarbonate 5 55 72.0 76.5 - 78.0 Off-white crystals
Sodium carbonate 10 55 67.8 76.3 - 78.2 Light brown crystals
Sodium hydroxide 12 55 35.2 75.6 - 78.2 Lower yield, black solid
Triethylamine 20 55 53.4 76.3 - 77.8 Moderate yield, brown crystals

This method is noted for mild reaction conditions, ease of operation, stable product quality, and high purity.

Functionalization to Ethyl 6-bromo-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate

Following the synthesis of the 6-bromoimidazo[1,2-a]pyridine core, further functionalization is required to introduce the ethoxy and carboxylate groups at the 8- and 3-positions, respectively.

  • General Strategy: The introduction of the ethoxy-oxoethoxy substituent at position 8 and the ethyl ester at position 3 typically involves esterification and etherification reactions on the imidazo[1,2-a]pyridine scaffold.
  • Precursor Use: Ethyl 2-halogenated-3-oxobutanoates are used as key reagents to condense with appropriately substituted 2-aminopyridines, forming imidazo[1,2-a]pyridine-3-carboxylic acid esters.
  • Microwave-Assisted Organic Synthesis (MAOS): Recent advances have shown that microwave irradiation can accelerate the condensation reactions, improving yields and reducing reaction times compared to conventional reflux methods. For example, condensation of ethyl 2-chloro/bromo-3-oxobutanoate with 2-aminopyridines in ethanol under microwave heating yields the corresponding imidazo[1,2-a]pyridine-3-carboxylate derivatives efficiently.

Detailed Synthetic Route and Reaction Conditions

A representative synthetic route involves:

  • Condensation Reaction:

    • React 2-amino-5-bromopyridine with ethyl 2-bromo-3-oxobutanoate in ethanol.
    • Use microwave irradiation or conventional reflux to promote cyclization forming the imidazo[1,2-a]pyridine ring with an ethyl ester at the 3-position.
    • Reaction times vary from minutes (microwave) to hours (reflux), with yields typically between 50-70%.
  • Etherification:

    • The 8-position hydroxyl or halogen substituent can be converted to the 2-ethoxy-2-oxoethoxy group via nucleophilic substitution or esterification using ethyl chloroformate or related reagents.
    • Conditions involve mild bases and solvents such as dichloromethane or ethyl acetate at controlled temperatures.
  • Purification:

    • After reaction completion, extraction with organic solvents, washing, drying over anhydrous sodium sulfate, and recrystallization are employed to isolate the pure product.

Supporting Data from Related Imidazo[1,2-a]pyridine Syntheses

  • Formylation and Further Functionalization: Vilsmeier-Haack formylation has been used to introduce aldehyde groups at the 3-position of imidazo[1,2-a]pyridines, which can be further modified to esters or other functional groups through Claisen-Schmidt condensations and other reactions.
  • Yields and Purity: These methods generally afford products with yields ranging from 60% to 95%, with melting points and NMR data confirming structure and purity.

Summary Table of Key Preparation Steps

Step Reactants & Conditions Reaction Time Temperature Yield (%) Product Characteristics
6-Bromoimidazo[1,2-a]pyridine synthesis 2-amino-5-bromopyridine + 40% monochloroacetaldehyde + alkali base in ethanol 2-24 h 25-55 °C 35-72 Off-white to brown crystals, mp ~76-78 °C
Condensation with ethyl 2-bromo-3-oxobutanoate 6-bromoimidazo[1,2-a]pyridine + ethyl 2-bromo-3-oxobutanoate in ethanol, MW or reflux Minutes to hours Reflux or MW 50-70 Imidazo[1,2-a]pyridine-3-carboxylate ester
Etherification to introduce ethoxy group Intermediate + ethyl chloroformate or equivalent, base, organic solvent Hours Room temp to reflux Variable This compound

Chemical Reactions Analysis

Ethyl 6-bromo-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Cyclization: The imidazo[1,2-a]pyridine core can be further functionalized through cyclization reactions.

Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and various organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Ethyl 6-bromo-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate has shown promising results against various microbial pathogens, particularly Mycobacterium tuberculosis (Mtb). Research indicates that modifications at the C2 and C6 positions of the imidazo[1,2-a]pyridine ring can enhance potency against both extracellular and intracellular forms of Mtb. The compound's unique structure contributes to its improved microsomal stability and efficacy in inhibiting bacterial growth.

Anticancer Potential

Initial studies suggest that derivatives of imidazo[1,2-a]pyridines, including this compound, may exhibit anticancer properties. The mechanism of action is hypothesized to involve the inhibition of specific enzymes or receptors involved in tumor growth and proliferation. Molecular docking studies have been conducted to predict binding affinities to targets implicated in cancer pathways .

Synthesis of Derivatives

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Formation of the imidazo[1,2-a]pyridine core.
  • Introduction of the ethoxy and bromo substituents through nucleophilic substitution reactions.
  • Final esterification to yield the target compound.

This synthetic pathway allows for the exploration of various derivatives with potentially enhanced biological activities .

Mechanism of Action

The mechanism of action of ethyl 6-bromo-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit anti-proliferative activity against certain bacterial strains by binding to specific proteins and inhibiting their function . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural analogs, highlighting substituent variations and their implications:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Applications References
Target Compound (1804976-79-1) C₁₄H₁₅BrN₂O₅ 371.18 Br (6), 2-ethoxy-2-oxoethoxy (8), COOEt (3) Laboratory research; potential kinase modulation
Ethyl 6-chloro-8-(2-ethoxy-2-oxoethoxy) analog (1807348-42-0) C₁₄H₁₅ClN₂O₅ 326.74 Cl (6), 2-ethoxy-2-oxoethoxy (8), COOEt (3) Higher polarity than bromo analog; antimicrobial applications
Ethyl 8-(2-ethoxy-2-oxoethoxy) analog (1803573-09-2) C₁₄H₁₆N₂O₅ 292.29 H (6), 2-ethoxy-2-oxoethoxy (8), COOEt (3) Reduced steric hindrance; synthetic intermediate
Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate (367500-93-4) C₁₀H₉FN₂O₂ 220.19 F (6), COOEt (2) Enhanced metabolic stability; anticonvulsant potential
Ethyl 6-bromo-3-chloro-8-(trifluoromethyl) analog (1121056-78-7) C₁₃H₁₀BrClF₃N₂O₂ 400.59 Br (6), Cl (3), CF₃ (8), COOEt (2) High lipophilicity; antitrypanosomal activity

Substituent Impact Analysis

  • Chlorine analogs exhibit higher polarity, favoring solubility in polar solvents .
  • 8-Position Modifications : The 2-ethoxy-2-oxoethoxy group introduces a branched ether chain, which may improve membrane permeability compared to smaller groups like trifluoromethyl (CF₃) .
  • Ester Position : Carboxylate esters at position 3 (vs. 2) alter electronic distribution, affecting reactivity in nucleophilic substitutions .

Physicochemical Properties

  • Molecular Weight and Lipophilicity: Bromine and ethoxy-ethoxy substituents increase molecular weight and logP compared to non-halogenated or fluorine-containing analogs, suggesting reduced aqueous solubility .
  • Reactivity : Bromine at position 6 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas chlorine or trifluoromethyl groups may direct electrophilic substitutions to specific ring positions .

Biological Activity

Ethyl 6-bromo-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanism of action, and comparisons with related compounds, supported by relevant studies and data.

Overview of the Compound

Chemical Structure and Properties:

  • IUPAC Name: this compound
  • Molecular Formula: C14H15BrN2O5
  • Molecular Weight: 371.187 g/mol

The compound belongs to the imidazo[1,2-a]pyridine family, known for their broad range of pharmacological activities, including antibacterial and anticancer properties .

Synthesis

The synthesis of this compound typically involves cyclization reactions of N-propargylpyridiniums under mild conditions. This approach allows for the introduction of various substituents that can enhance biological activity.

Antimicrobial Properties

Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit notable antimicrobial activity. This compound has been studied for its effects against various bacterial strains. Preliminary studies suggest that it demonstrates significant inhibitory action against both drug-sensitive and resistant strains of Mycobacterium tuberculosis (MTB), making it a potential candidate for antitubercular drug development .

The mechanism of action involves interaction with specific molecular targets within bacterial cells. It is believed that the compound binds to proteins essential for bacterial survival, disrupting their function and leading to cell death. This interaction is critical for its anti-proliferative effects against pathogenic bacteria .

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, it is useful to compare it with other similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylateC14H15BrN2O5Bromine substituentAntimicrobial activity
Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylateC14H15ClN2O5Chlorine substituentVaries in antimicrobial potency
Ethyl 8-aminoimidazo[1,2-a]pyridine-3-carboxylateC14H15N3O5Amino groupPotential anticancer properties

This table highlights how variations in substituents can influence both chemical reactivity and biological activity.

Study on Antitubercular Activity

A study published in Antimicrobial Agents and Chemotherapy evaluated a series of imidazo[1,2-a]pyridine derivatives, including ethyl 6-bromo derivative. The results indicated low nanomolar minimum inhibitory concentrations (MICs) against MTB strains, suggesting strong potential as a lead compound for further development in treating tuberculosis infections .

Safety and Pharmacokinetics

In terms of safety profiles, compounds derived from this class have shown favorable pharmacokinetic properties in preliminary studies. These findings suggest that this compound could be developed into a therapeutic agent with manageable side effects and effective bioavailability in clinical settings .

Q & A

Q. What are the established synthetic routes for Ethyl 6-bromo-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate, and how can reaction conditions be optimized?

The compound is synthesized via cycloisomerization of N-propargylpyridinium precursors under basic conditions. A typical protocol uses sodium hydroxide in an aqueous medium to promote cyclization. Optimization may involve adjusting base concentration (e.g., 0.1–1.0 M NaOH), temperature (60–100°C), and reaction duration (6–24 hours). Monitoring by TLC or HPLC is recommended to track intermediate formation and purity. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields the target compound .

Q. Which spectroscopic and analytical methods are most effective for confirming the molecular structure of this compound?

Key techniques include:

  • NMR spectroscopy : 1H and 13C NMR to assign proton and carbon environments, particularly distinguishing the ethoxy-oxoethoxy group (δ 4.2–4.5 ppm for ethoxy protons) and imidazo[1,2-a]pyridine core .
  • HRMS : High-resolution mass spectrometry to verify the molecular formula (C14H17BrN3O5) and confirm the absence of byproducts .
  • X-ray crystallography : For unambiguous confirmation of the 3D structure, as demonstrated in related imidazo[1,2-a]pyridine derivatives .

Q. How does the bromine substituent at position 6 influence the compound’s chemical reactivity?

The bromine atom enhances electrophilic substitution reactivity, enabling Suzuki-Miyaura cross-coupling for functionalization. For example, palladium-catalyzed coupling with arylboronic acids can introduce aromatic groups, expanding structural diversity for SAR studies. Comparative studies with chloro or trifluoromethyl analogs show bromine’s superior leaving-group ability in nucleophilic substitutions .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

  • Assay standardization : Use consistent cell lines (e.g., Huh-7 for hepatoma studies) and control compounds (e.g., sorafenib for anticancer comparisons) .
  • Mechanistic profiling : Evaluate enzyme inhibition (e.g., PI3K/Akt/mTOR pathway) alongside cytotoxicity assays to differentiate direct target effects from off-target interactions .
  • Metabolic stability tests : Assess plasma stability and cytochrome P450 interactions to rule out pharmacokinetic variability .

Q. How does the ethoxy-oxoethoxy substituent at position 8 modulate the compound’s interactions with biological targets?

Computational docking and molecular dynamics simulations suggest the ethoxy-oxoethoxy group enhances hydrogen bonding with residues in enzyme active sites (e.g., PI3K or bacterial topoisomerases). Comparative studies with methyl or trifluoromethoxy analogs indicate this group improves solubility while maintaining moderate lipophilicity (logP ~2.5), optimizing membrane permeability and target engagement .

Q. What are the challenges in scaling up the synthesis for preclinical studies, and how can they be addressed?

  • Byproduct formation : Optimize stoichiometry of cyclization reagents (e.g., NaOH) to minimize hydrolysis byproducts.
  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large-scale batches.
  • Stability issues : Store the compound under inert atmosphere (N2) at -20°C to prevent ester group degradation .

Methodological Considerations

Q. How can researchers design SAR studies to explore the role of the imidazo[1,2-a]pyridine core in bioactivity?

  • Core modifications : Synthesize analogs with pyrimidine or triazole cores to assess scaffold specificity.
  • Substituent variation : Introduce electron-withdrawing (e.g., -NO2) or donating (e.g., -OCH3) groups at positions 6 and 8 to probe electronic effects.
  • Biological testing : Use a panel of kinase inhibition assays (e.g., PI3K, mTOR) and antimicrobial screens (e.g., MIC against S. aureus and E. coli) to correlate structural changes with activity .

Q. What advanced techniques are recommended for studying the compound’s mechanism of action in cancer cells?

  • Flow cytometry : Analyze cell cycle arrest (e.g., G1/S phase) and apoptosis (Annexin V/PI staining) in treated vs. untreated cells.
  • Western blotting : Quantify phosphorylation levels of PI3K/Akt/mTOR pathway proteins to confirm target modulation .
  • In vivo xenograft models : Evaluate tumor growth inhibition in immunodeficient mice, using IPD-196 (a structural analog) as a positive control .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromo-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-bromo-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate

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